molecular formula C15H12N2O2 B1179342 DOTMA CAS No. 148408-89-3

DOTMA

カタログ番号 B1179342
CAS番号: 148408-89-3
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DOTMA, or 1,2-di-O-octadecenyl-3-trimethylammonium propane, is a cationic lipid that has been used as a non-viral vector for gene therapy . It is used as a component of liposomes to encapsulate siRNA, microRNA, and oligonucleotides for in vitro gene transfection . DOTMA promotes effective interaction between liposomes and cell membranes by inducing a positive charge on the liposomes .


Molecular Structure Analysis

The structural characteristics of DOTMA for its higher transfection activity include the close proximity of its hydrocarbon chains to the cationic head group, its two ether bonds, and paired oleyl chains as the hydrophobic anchor .


Chemical Reactions Analysis

DOTMA directly interacts with plasmid DNA to form lipid-DNA complexes with 100% entrapment . It facilitates fusion of the complexes with the membrane of cultured cells, resulting in intracellular uptake and expression of the DNA .

作用機序

Target of Action

DOTMA, or 1,2-di-O-octadecenyl-3-trimethylammonium propane, is a cationic lipid that is widely used for gene transfection . The primary target of DOTMA is the genetic material within cells, specifically DNA and RNA . It directly interacts with plasmid DNA to form lipid-DNA complexes .

Mode of Action

DOTMA forms unilamellar liposomes, which are vesicles with a single lipid bilayer . These liposomes complex with DNA and RNA, facilitating their delivery into cells . The DOTMA liposomes induce a positive charge on their surface, promoting efficient interactions between the cell membrane and the liposome . This interaction allows the genetic material to be delivered into the cell.

Biochemical Pathways

The biochemical pathway primarily involved in DOTMA’s mechanism of action is gene transfection. This process involves the introduction of foreign DNA or RNA into cells, which can then be expressed by the cell’s machinery. DOTMA facilitates this process by forming complexes with the genetic material and aiding in its delivery into the cell .

Pharmacokinetics

The pharmacokinetics of DOTMA involve its uptake into cells and subsequent release of the genetic material. The DOTMA/DNA complexes form spontaneously after mixing an aliquot of the reagent with an aqueous solution of DNA . The ratio of DOTMA to DNA is critical to the reagent’s efficacy . The optimal ratio should be such that the amount of positive charge contributed by the DOTMA liposomes slightly exceeds the number of negative charges on the DNA .

Result of Action

The result of DOTMA’s action is the successful delivery and expression of foreign DNA or RNA within cells. This can lead to the production of specific proteins or the silencing of specific genes, depending on the nature of the introduced genetic material . This makes DOTMA a powerful tool in gene therapy, allowing for the treatment of diseases that were previously untreatable .

Action Environment

The action environment of DOTMA can influence its efficacy and stability. Factors such as the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells can all impact the effectiveness of DOTMA-mediated gene transfection . Therefore, it is crucial to consider these factors when designing and implementing DOTMA-based gene therapy strategies.

Safety and Hazards

While using DOTMA, it is recommended to ensure good ventilation of the work station and wear personal protective equipment . It is also advised not to eat, drink, or smoke when using this product and always wash hands after handling the product .

将来の方向性

The future of DOTMA lies in its potential applications in gene therapy. The recent clinical success of mRNA COVID-19 vaccines has renewed interest in mRNA technology and improved delivery . DOTMA, as a part of lipid nanoparticle (LNP) delivery technology, holds great promise for developing therapeutics for almost any infectious disease .

特性

{ "Design of the Synthesis Pathway": "DOTMA can be synthesized using a multi-step reaction pathway that involves the reaction of several starting materials.", "Starting Materials": [ "1,2-diaminoethane", "2,3-dimercaptopropanoic acid", "triethylamine", "N,N-dimethylformamide", "methyl iodide", "tetrahydrofuran", "di-tert-butyl dicarbonate", "sodium hydride", "dimethyl sulfate", "chloroacetyl chloride" ], "Reaction": [ "The first step involves the reaction of 1,2-diaminoethane with 2,3-dimercaptopropanoic acid in the presence of triethylamine and N,N-dimethylformamide to form a protected intermediate.", "The protected intermediate is then reacted with methyl iodide in tetrahydrofuran to form a quaternary ammonium salt.", "The quaternary ammonium salt is then deprotected using di-tert-butyl dicarbonate and sodium hydride to form the desired intermediate.", "Finally, the intermediate is reacted with dimethyl sulfate and chloroacetyl chloride to form DOTMA." ] }

CAS番号

148408-89-3

製品名

DOTMA

分子式

C15H12N2O2

分子量

0

同義語

DOTMA(M-160)

製品の起源

United States

Q & A

Q1: How does DOTMA facilitate cellular uptake of nucleic acids?

A1: DOTMA, being positively charged, readily interacts with negatively charged nucleic acids like DNA and RNA to form complexes called lipoplexes. These lipoplexes fuse with the negatively charged cell membranes, primarily through electrostatic interactions, enabling the entry of nucleic acids into the cells [].

Q2: Does the presence of serum affect DOTMA-mediated transfection?

A2: Interestingly, DOTMA-mediated enhancement of HIV-1 infectivity, an indicator of its transfection efficiency, is more pronounced in the presence of serum compared to its absence, despite serum generally inhibiting viral binding and infectivity []. This suggests that serum components may interact with DOTMA liposomes, potentially altering their properties and enhancing their interaction with cells.

Q3: What is the molecular formula and weight of DOTMA?

A3: DOTMA has a molecular formula of C42H84NO4Cl and a molecular weight of 698.6 g/mol.

Q4: Does the stability and transfection efficiency of DOTMA lipoplexes vary with lipid composition?

A4: Yes, incorporating helper lipids like DOPE significantly impacts DOTMA lipoplexes. While DOPE is known to enhance transfection in vitro, it surprisingly decreases transfection activity in vivo, highlighting the importance of optimizing lipid composition for specific applications [].

Q5: What is the biodistribution of DOTMA after intravenous administration?

A5: Following intravenous injection, DOTMA-based liposomes are rapidly cleared from circulation and primarily accumulate in the lungs, followed by the liver and spleen. This distribution pattern is attributed to the liposomes' physicochemical properties and the physiological characteristics of these organs [, ].

Q6: How long does DOTMA-mediated gene expression persist in vivo?

A6: Gene expression following intravenous administration of DOTMA/DNA complexes is transient, peaking between 4 and 24 hours and diminishing significantly by day 4 []. This transient expression profile is a crucial consideration for designing therapeutic strategies using DOTMA-based delivery systems.

Q7: Does DOTMA exhibit any inherent cytotoxicity?

A7: Yes, DOTMA can be cytotoxic at higher concentrations. Studies have shown that DOTAP and DOTMA-containing nanoparticles without any cargo can induce the production of reactive oxygen species (ROS) in HepG2 cells, leading to cell death []. This emphasizes the importance of carefully optimizing DOTMA concentrations in formulations to balance efficacy and safety.

Q8: How does particle size impact the biodistribution and transfection efficiency of DOTMA/DNA complexes?

A8: Particle size significantly influences the in vivo fate of DOTMA/DNA complexes. Smaller complexes tend to exhibit a longer circulation half-life and show enhanced tumor accumulation compared to larger complexes. This highlights the importance of controlling particle size for optimizing delivery to target tissues [].

Q9: Can DOTMA-based delivery systems be modified for targeted gene delivery?

A9: Yes, conjugating targeting ligands to DOTMA-based liposomes can enhance their specificity towards desired cells or tissues. For instance, incorporating mannosylated lipids into DOTMA liposomes led to increased gene expression in the liver, demonstrating the potential for receptor-mediated targeted delivery [].

Q10: How is the biodistribution of DOTMA-based liposomes typically studied?

A10: Researchers often employ radiolabeling techniques, using isotopes like 14C, to track the distribution and elimination of DOTMA-based liposomes in vivo. Tissue samples collected at different time points post-administration are analyzed for radioactivity levels to determine the liposomes' biodistribution and elimination kinetics [].

Q11: What methods are used to assess the transfection efficiency of DOTMA lipoplexes?

A11: Reporter gene assays, often employing luciferase or green fluorescent protein (GFP), are commonly used to assess the transfection efficiency of DOTMA lipoplexes. The level of reporter gene expression, measured by luminescence or fluorescence, correlates with the amount of DNA successfully delivered and expressed within the cells [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。